DBCO-PEG8-Mal

Description

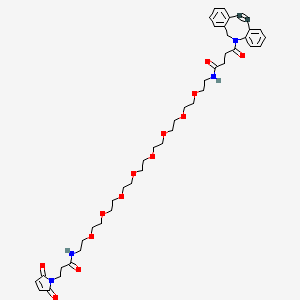

Properties

Molecular Formula |

C44H58N4O13 |

|---|---|

Molecular Weight |

850.9 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50) |

InChI Key |

QVDWXJPVYDMUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: DBCO-PEG8-Maleimide Chemical Properties and Solubility

[1]

Executive Summary

DBCO-PEG8-Maleimide (Dibenzocyclooctyne-PEG8-Maleimide) is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. It bridges the gap between copper-free click chemistry (SPAAC) and thiol-maleimide conjugation, enabling the synthesis of Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and proteolysis-targeting chimeras (PROTACs).

This guide provides a deep technical analysis of its physicochemical properties, solubility limits, and reaction kinetics, tailored for researchers requiring precise control over molecular assembly.

Part 1: Chemical Identity & Physicochemical Profile

DBCO-PEG8-Maleimide is characterized by its dual-reactivity: the DBCO moiety targets azides without metal catalysis, while the Maleimide targets sulfhydryls. The PEG8 spacer is critical; it provides sufficient length (~30-35 Å) to prevent steric hindrance between bulky payloads (e.g., antibodies and cytotoxic drugs) while maintaining aqueous solubility.

Key Chemical Data

| Property | Specification |

| Chemical Name | Dibenzocyclooctyne-PEG8-Maleimide |

| Molecular Formula | C₄₄H₅₈N₄O₁₃ |

| Molecular Weight | ~851.0 Da |

| Spacer Length | PEG8 (8 ethylene glycol units) |

| Reactive Group A | DBCO (Strain-Promoted Alkyne) |

| Target A | Azide (-N₃) |

| Reactive Group B | Maleimide |

| Target B | Sulfhydryl (-SH) / Thiol |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically >95% (HPLC) |

Part 2: Mechanistic Chemistry

Understanding the reaction mechanisms is vital for troubleshooting low yields. DBCO-PEG8-Mal utilizes two orthogonal pathways that can be run sequentially without cross-interference, provided specific pH and buffer constraints are met.

The Dual-Warhead Mechanism

The following diagram illustrates the orthogonal reactivity of the linker.

Figure 1: Orthogonal reaction pathways. The DBCO moiety undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the Maleimide undergoes Michael Addition with thiols.

Reaction Kinetics & Specificity[6]

-

DBCO (SPAAC): The strained cyclooctyne ring possesses high potential energy, allowing it to react with azides without a Cu(I) catalyst.[1][2] This avoids copper-induced protein denaturation.

-

Kinetics: Second-order rate constant (

) approx. 0.3 – 1.0 M⁻¹s⁻¹. -

Constraint: Avoid buffers containing sodium azide, as they will quench the DBCO.

-

-

Maleimide (Michael Addition):

Part 3: Solubility & Stability Profiling

Improper handling of solubility is the #1 cause of conjugation failure with this reagent.

Solubility Characteristics

The PEG8 chain imparts amphiphilic character, but the DBCO core is hydrophobic.

-

Organic Solvents (Recommended for Stock):

-

DMSO (Dimethyl sulfoxide): Excellent solubility (>10 mM). Preferred for stock solutions.[2]

-

DMF (Dimethylformamide): Excellent solubility.

-

DCM (Dichloromethane): Good solubility, useful for synthetic chemistry but not bioconjugation.

-

-

Aqueous Buffers:

-

Water/PBS: Soluble up to ~5-10 mg/mL.

-

Note: Aqueous solutions may appear initially cloudy due to the hydrophobic DBCO group. Gentle vortexing or adding 5-10% organic co-solvent (DMSO) aids dissolution.

-

Stability & Storage Protocols

Self-Validating Storage System:

-

Solid State: Store at -20°C under desiccated conditions. Stable for >12 months.

-

Stock Solution: Prepare fresh in anhydrous DMSO.

-

Hydrolysis Sensitivity:

-

Maleimide: Hydrolyzes to maleamic acid (non-reactive) rapidly at pH > 8.0.

-

DBCO: Susceptible to oxidation over long periods; keep under inert gas (Argon/Nitrogen) if possible.[2]

-

Part 4: Bioconjugation Workflow (Protocol)

This protocol describes a "Thiol-First" strategy, which is generally preferred to minimize maleimide hydrolysis risk.

Step-by-Step Methodology

Phase A: Preparation

-

Calculate Stoichiometry: Use 10-20 molar excess of DBCO-PEG8-Mal over the thiol-bearing protein to ensure complete labeling.

-

Buffer Prep: Use PBS (pH 7.[1][7]2) + 5 mM EDTA.

-

Why EDTA? It chelates divalent metals that catalyze disulfide formation (oxidation) of free thiols.

-

-

Thiol Activation: If the protein has no free thiols, reduce disulfides using TCEP or DTT.

-

Critical: DTT must be removed (dialysis/desalting) before adding Maleimide.[7] TCEP is compatible with maleimides in some cases but removal is safer.

-

Phase B: Conjugation

-

Dissolution: Dissolve DBCO-PEG8-Mal in anhydrous DMSO to make a 10 mM stock.

-

Reaction: Add stock to protein solution (final organic solvent <10% v/v).

-

Incubation: Incubate for 2 hours at Room Temperature or 4°C overnight.

-

Purification 1: Remove excess linker via Zeba Spin Column or Dialysis (MWCO appropriate for protein). This prevents free linker from reacting with the azide partner later.

Phase C: Click Reaction

-

Mixing: Add the Azide-labeled molecule to the DBCO-labeled protein.

-

Incubation: React for 4-12 hours at Room Temp (or 4°C overnight). No catalyst needed.[4][8]

-

Final Purification: SEC (Size Exclusion Chromatography) to isolate the conjugate.[5]

Workflow Visualization

Figure 2: Sequential conjugation workflow ensuring high purity and reactivity.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Maleimide hydrolysis | Check buffer pH. Ensure it is < 7.5. Use fresh linker stock. |

| Precipitation | Hydrophobic aggregation | Increase PEG length (move to PEG12/24) or increase DMSO % (up to 10-15%). |

| No "Click" Reaction | DBCO quenching | Ensure no sodium azide was used in purification buffers. |

| Protein Inactivation | Over-labeling | Reduce molar excess of linker (e.g., from 20x to 5x). |

References

-

BroadPharm. DBCO-PEG8-Maleimide Product Specifications and Protocols. Retrieved from

-

Vector Laboratories. DBCO-Maleimide Conjugation Protocol. Retrieved from

-

BenchChem. Navigating the Stability and Storage of DBCO-PEG8-amine and Derivatives. Retrieved from

-

MedChemExpress. DBCO-PEG8-Maleimide Datasheet and Solubility. Retrieved from

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. (Fundamental review of SPAAC chemistry).

Sources

- 1. interchim.fr [interchim.fr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. nanocs.net [nanocs.net]

Molecular Architecture & Mechanistic Synergy

Engineering Bioorthogonal Conjugates: The Mechanism of Action and Application of DBCO-PEG8-Maleimide

As a Senior Application Scientist, I frequently encounter bioconjugation challenges where precision, stability, and bioorthogonality are non-negotiable. Whether engineering Antibody-Drug Conjugates (ADCs), designing PROTACs, or developing targeted fluorophores, the choice of crosslinker dictates the success of the final molecule. DBCO-PEG8-Maleimide has emerged as a premier heterobifunctional linker because it elegantly bridges two highly specific chemical domains: thiol-reactive Michael addition and azide-reactive copper-free click chemistry[1].

This technical guide deconstructs the mechanistic causality behind DBCO-PEG8-Maleimide, providing researchers with the theoretical grounding and self-validating protocols required to execute flawless bioconjugations.

DBCO-PEG8-Maleimide is not merely a chemical bridge; it is a rationally designed system comprising three distinct functional domains, each solving a specific thermodynamic or kinetic problem in bioconjugation[2].

Structural logic and independent reaction domains of DBCO-PEG8-Maleimide.

The Maleimide Moiety: Thiol-Selective Michael Addition

The maleimide group is an electrophilic ring containing an electron-deficient double bond. When exposed to a thiolate anion (S⁻)—typically generated from reduced cysteine residues—it undergoes a highly selective Michael addition to form an irreversible thioether bond[3].

The Causality of pH: This reaction is strictly governed by pH. At the optimal physiological pH of 6.5 to 7.5, the thiol group is sufficiently deprotonated to act as a potent nucleophile[3]. If the pH exceeds 7.5, primary amines (e.g., lysine side chains) become deprotonated and compete for the maleimide, destroying site-specificity. Furthermore, alkaline conditions accelerate the hydrolysis of the maleimide ring into an unreactive maleamic acid, rendering the linker useless[3].

The DBCO Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Traditional click chemistry relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, copper(I) catalysts generate reactive oxygen species (ROS) that degrade sensitive proteins and induce cytotoxicity[4].

DBCO (Dibenzocyclooctyne) bypasses this requirement through geometric distortion. By fusing two benzene rings to a cyclooctyne ring, the alkyne bond angle is forced to deviate from its optimal 180° linear geometry. This distortion injects approximately 18 kcal/mol of ring strain into the molecule[4]. This immense thermodynamic destabilization lowers the activation energy barrier, driving the [3+2] cycloaddition with an azide forward spontaneously at room temperature without a catalyst[4].

The PEG8 Spacer: Hydrodynamic and Kinetic Modulator

The inclusion of an 8-unit Polyethylene Glycol (PEG) chain is a deliberate kinetic choice. A PEG8 spacer (~3.4 nm in length) provides critical steric relief. It projects the bulky, hydrophobic DBCO group away from the protein's surface, preventing steric clashing that would otherwise inhibit the subsequent SPAAC reaction. Simultaneously, it is short enough to avoid the excessive hydrodynamic drag and micelle-forming tendencies seen in longer polymers (e.g., PEG24).

Quantitative Parameters for Experimental Design

To ensure reproducible kinetics, the following quantitative parameters must be strictly controlled during the experimental design phase.

| Parameter | Optimal Value/Range | Mechanistic Rationale |

| pH (Maleimide Reaction) | 6.5 - 7.5 | Balances thiolate nucleophilicity while preventing amine cross-reactivity and maleimide ring hydrolysis[3]. |

| Temperature | 4°C - 25°C | Room temperature (25°C) accelerates kinetics; 4°C is utilized for overnight incubations to preserve the tertiary structure of sensitive proteins[3]. |

| Maleimide:Protein Ratio | 5:1 to 10:1 | A molar excess drives the Michael addition to completion without causing non-specific hydrophobic aggregation. |

| DBCO:Azide Ratio | 1:2 to 1:5 | Ensures complete saturation of the DBCO handles. Excess azide payload is easily removed via downstream dialysis or SEC. |

| Reaction Time (SPAAC) | 2 - 4 hours | Ring-strain drives rapid kinetics, but steric factors on massive globular proteins may require extended times for total conversion[4]. |

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation checkpoints. Without quantifying intermediate states, troubleshooting a failed conjugation becomes an exercise in guesswork. The following two-stage workflow integrates orthogonal validation steps to ensure a self-validating system.

Two-step bioconjugation workflow utilizing DBCO-PEG8-Maleimide.

Stage 1: Sulfhydryl Activation and Maleimide Conjugation

-

Reduction: Dissolve the target protein in Degassed Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

-

Desalting (Critical Step): DTT contains free thiols that will aggressively consume the maleimide linker. Remove DTT completely using a Zeba™ Spin Desalting Column pre-equilibrated with Conjugation Buffer.

-

Validation Checkpoint 1 (Ellman’s Assay): Before proceeding, quantify the exposed sulfhydryls using Ellman’s Reagent (DTNB). An absorbance spike at 412 nm confirms successful reduction and dictates the exact molarity of linker required.

-

Conjugation: Add DBCO-PEG8-Maleimide at a 5-fold molar excess relative to the quantified free thiols. Incubate for 2 hours at room temperature under gentle agitation[3].

-

Purification: Remove unreacted linker via a second desalting column to yield the pure DBCO-functionalized intermediate.

Stage 2: Bioorthogonal SPAAC Conjugation

-

Azide Addition: Introduce the azide-modified payload (e.g., Azide-Fluorophore or Azide-Drug) to the DBCO-functionalized protein at a 3-fold molar excess.

-

Incubation: Allow the SPAAC reaction to proceed for 2 to 4 hours at room temperature (or overnight at 4°C for sensitive targets)[4]. No copper catalyst is required.

-

Validation Checkpoint 2 (LC-MS / DoL Analysis): Validate the final conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift must correspond exactly to the combined molecular weight of the payload and the linker. Alternatively, if utilizing a fluorophore, calculate the Degree of Labeling (DoL) via UV-Vis spectroscopy using the payload's specific extinction coefficient.

References

-

National Institutes of Health (NIH) / PMC. "Click Chemistry and Radiochemistry: An Update." URL:[Link]

Sources

Harnessing DBCO for Copper-Free Click Chemistry: A Definitive Guide to SPAAC Bioconjugation

The Mechanistic Paradigm of SPAAC

For years, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was the gold standard for bioconjugation. However, the reliance on cytotoxic Cu(I) catalysts restricted its utility in live-cell applications and sensitive protein conjugations due to reactive oxygen species (ROS) generation and subsequent biomolecular degradation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) fundamentally shifted this paradigm. By utilizing a strained cyclooctyne, specifically Dibenzocyclooctyne (DBCO) , researchers can achieve rapid, bioorthogonal conjugation without the need for a metal catalyst. The reaction is thermodynamically driven by the release of approximately 18 kcal/mol of ring strain inherent in the cyclooctyne structure, which forces the alkyne into a highly reactive, bent conformation (1[1]). This allows for a concerted[3+2] cycloaddition with azides under mild, physiological conditions, yielding stable triazoles with near-quantitative efficiency (2[2]).

Logical comparison of CuAAC versus SPAAC click chemistry.

Kinetic Optimization & Thermodynamics

As an application scientist, I frequently see bioconjugation reactions fail not because of the chemistry itself, but due to a misunderstanding of the microenvironment. DBCO is highly lipophilic; while this drives its reactivity, it can induce protein aggregation if not managed correctly.

To optimize SPAAC, we must manipulate the steric and electronic environment. For instance, incorporating a Polyethylene Glycol (PEG) linker (e.g., DBCO-PEG4) between the DBCO moiety and the target molecule significantly enhances hydrophilicity. Empirical data shows that PEG linkers can increase the second-order reaction rate (

Table 1: Quantitative Factors Influencing DBCO SPAAC Kinetics

| Kinetic Parameter | Observation / Value | Scientific Causality / Impact |

| Ring Strain Energy | ~18 kcal/mol | Drives the spontaneous [3+2] cycloaddition without a metal catalyst. |

| Reaction Rate ( | 0.18 – 0.37 M⁻¹ s⁻¹ | Fast kinetics enable efficient labeling even at low physiological concentrations. |

| PEG Linker Addition | +31 ± 16% rate increase | Enhances hydrophilicity, reducing steric hindrance and non-specific aggregation. |

| Optimal pH Range | pH 5.0 – 10.0 | Broad compatibility allows for labeling in diverse biological buffers and media. |

| Thermostability | 4°C to 37°C | Highly stable; reactions can be run overnight at 4°C to preserve fragile proteins. |

Experimental Methodologies: A Self-Validating System

A robust protocol must be self-validating. The following two-step workflow details the functionalization of an antibody with DBCO, followed by SPAAC bioconjugation. Every step is designed with built-in causality to prevent false positives and ensure high-yield conjugates.

Protocol 1: Antibody Activation with DBCO-NHS Ester

Goal: Introduce DBCO moieties to primary amines (lysines) on the antibody.

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

-

Causality: Buffers containing primary amines (like Tris or Glycine) will competitively react with the NHS ester, neutralizing your reagent before it reaches the antibody.

-

-

Reagent Addition: Add a 20-30x molar excess of DBCO-NHS ester dissolved in anhydrous DMSO (4[4]). Ensure final DMSO concentration remains <20%.

-

Causality: A 20-30x excess guarantees a sufficient Degree of Labeling (DoL). Keeping DMSO below 20% prevents irreversible protein denaturation.

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Quenching (Critical Step): Add 100 mM Tris-HCl (pH 8.0) and incubate for 15 minutes (5[5]).

-

Causality: The primary amine in Tris rapidly consumes any unreacted DBCO-NHS ester. If skipped, residual NHS esters could cross-link antibodies during the concentration phase, leading to insoluble aggregates.

-

-

Purification: Remove quenched byproducts and DMSO using a spin desalting column (e.g., 40 kDa MWCO).

Protocol 2: Copper-Free Bioconjugation (SPAAC)

Goal: Covalently link an azide-modified payload (fluorophore, oligo, or drug) to the DBCO-antibody.

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified payload.

-

Incubation: Incubate overnight at 4°C (or 2-4 hours at room temperature).

-

Causality: DBCO and azides are biologically inert (bioorthogonal). They will exclusively react with each other, meaning background conjugation to native biological functional groups is virtually zero ().

-

-

Self-Validation: Run the product on an SDS-PAGE gel or Size Exclusion Chromatography (SEC).

-

Causality: A successful conjugation will yield a distinct, predictable mass shift. If the mass shift is absent, the failure occurred upstream (likely during the NHS-ester activation step).

-

Step-by-step workflow for DBCO-NHS antibody activation and SPAAC bioconjugation.

Advanced Applications: Live-Cell Metabolic Labeling

Because SPAAC requires no toxic catalysts, it has unlocked the field of in vivo chemical biology. One of the most powerful applications is the metabolic labeling of cell surface glycans.

In this workflow, cells are cultured with an azide-modified sugar, such as Ac4ManNAz. The cellular machinery metabolizes this unnatural sugar and incorporates the azide groups directly into the glycoproteins on the cell surface over 24 to 72 hours (6[6]). Following a simple wash step, a DBCO-conjugated fluorophore is introduced. The DBCO rapidly "clicks" with the surface azides, allowing for real-time, live-cell fluorescence imaging without disrupting cellular viability.

Metabolic labeling pathway using azide sugars and DBCO fluorophores for live-cell imaging.

Conclusion

DBCO-mediated Strain-Promoted Alkyne-Azide Cycloaddition represents the pinnacle of modern bioconjugation. By understanding the thermodynamic drivers (ring strain) and the kinetic variables (PEG linkers, buffer conditions), researchers can design highly efficient, self-validating workflows. Whether synthesizing next-generation Antibody-Drug Conjugates (ADCs) or mapping live-cell glycoproteomics, DBCO provides the bioorthogonality and reliability required for advanced drug development.

References

-

Interchim - Copper-free Click Chemistry (DBCO reagents) URL:[Link]

-

RSC Publishing - The effects of buffer, pH, and temperature upon SPAAC reaction rates URL: [Link]

Sources

- 1. 无铜点击化学 [sigmaaldrich.com]

- 2. interchim.fr [interchim.fr]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Maleimide-Thiol Reaction in Bioconjugation: Reaction Dynamics, Stability, and Protocol Design

As a Senior Application Scientist overseeing bioconjugation pipelines, I frequently observe that while the maleimide-thiol reaction is ubiquitous in the development of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics, its nuances are often misunderstood. Treating this chemistry as a simple "mix-and-go" procedure inevitably leads to heterogeneous conjugates, poor batch-to-batch reproducibility, and premature in vivo degradation.

This whitepaper deconstructs the mechanistic fundamentals of the maleimide-thiol reaction. By understanding the causality behind reaction conditions, the thermodynamic realities of conjugate stability, and the principles of self-validating protocol design, researchers can engineer highly stable, site-specific bioconjugates.

Mechanistic Foundations: The Thiol-Michael Addition

The conjugation of a maleimide to a thiol is driven by a highly efficient Michael addition. In this mechanism, the thiol group—specifically the nucleophilic thiolate anion (R-S⁻)—attacks the electron-deficient double bond of the maleimide ring[1]. This reaction is prized because it forms a stable covalent thioether bond, specifically a thiosuccinimide linkage, with exceptional rapidity under mild, aqueous conditions[2].

However, the success of this reaction is entirely dictated by the precise control of the microenvironment, most notably the pH.

The Causality of pH Control

Reaction pH is the master regulator of both selectivity and stability. The optimal pH range for maleimide-thiol conjugation is strictly 6.5 to 7.5 [1].

Why this specific window? At pH 7.0, the thiol group of a cysteine residue (pKa ~8.3) is sufficiently deprotonated to form the highly reactive thiolate nucleophile. Under these conditions, the half-reaction time is astonishingly fast—approximately 0.7 seconds[3].

If the pH is allowed to exceed 8.0, the system fails due to two competing reactions:

-

Loss of Selectivity: Primary amines (e.g., lysine residues, pKa ~10.5) begin to deprotonate and act as competing nucleophiles, destroying the site-selectivity of the reaction[1].

-

Reagent Inactivation: The maleimide ring undergoes rapid pre-conjugation hydrolysis. The ring opens to form a maleamic acid derivative, which is completely unreactive towards thiols, effectively killing the conjugation efficiency[4].

The Stability Conundrum: Retro-Michael Exchange vs. Hydrolysis

Historically, the thiosuccinimide adduct was considered a permanently stable linkage. However, clinical data from early-generation ADCs revealed a critical flaw: the adduct is dynamically unstable in biological environments.

Reaction pathway of maleimide-thiol bioconjugation and subsequent stability outcomes.

The Threat of Payload Migration

In the presence of endogenous thiols like glutathione (GSH) or human serum albumin (HSA) found in blood plasma, the thiosuccinimide adduct undergoes a retro-Michael reaction . This reversible process regenerates the free maleimide, which is immediately scavenged by off-target plasma proteins[5],[4]. This "payload migration" severely reduces the therapeutic index of ADCs by causing off-target toxicity.

The Engineering Solution: Deliberate Ring-Opening

To prevent in vivo deconjugation, the succinimide ring must be deliberately hydrolyzed after the payload is successfully attached. Ring-opening converts the thiosuccinimide into a succinamic acid thioether. This structural shift permanently locks the bond, making it impossible for the conjugate to undergo retro-Michael exchange[6].

Because standard N-alkyl maleimides hydrolyze too slowly to be practical in a manufacturing setting, modern ADC engineering utilizes electron-withdrawing N-substituents (such as N-aryl maleimides). These functional groups accelerate the stabilizing ring-opening hydrolysis by over 500-fold, ensuring long-term in vivo stability[6],[7].

Quantitative Data Summary

To guide experimental design, the critical kinetic and thermodynamic parameters of the maleimide-thiol reaction are summarized below.

| Parameter | Condition / Compound | Quantitative Value | Implication |

| Optimal pH Range | Standard Maleimide + Thiol | pH 6.5 - 7.5 | Maximizes thiol selectivity; minimizes amine competition[1]. |

| Reaction Rate | N-ethylmaleimide + Cysteine (pH 7.0) | Extremely rapid Michael addition[3]. | |

| Retro-Michael Degradation | Standard Thiosuccinimide + Glutathione | Significant payload loss in vivo[5]. | |

| Stabilized Linkage Lifespan | Ring-Opened Succinamic Acid Thioether | Long-term in vivo stability[6]. | |

| Hydrolysis Acceleration | Electron-withdrawing N-substituents | > 500-fold increase | Enables rapid, deliberate post-conjugation stabilization[6]. |

Self-Validating Experimental Protocols

A robust protocol must be internally controlled. The following methodology ensures high-yield, site-specific conjugation while actively preventing cross-reactivity and reagent degradation.

Step-by-step workflow for maleimide-thiol conjugation, from reduction to HPLC validation.

Protocol 1: Disulfide Reduction and Thiol Liberation

Most target proteins (e.g., monoclonal antibodies) sequester cysteines in disulfide bridges, which are completely unreactive to maleimides[2].

-

Preparation: Dissolve the protein at 1-10 mg/mL in degassed reaction buffer (50 mM HEPES, pH 7.0-7.5, 1 mM EDTA).

-

Causality: EDTA is mandatory to chelate trace metals (like Cu²⁺) that catalyze unwanted thiol re-oxidation. Degassing removes dissolved oxygen, further preventing oxidation.

-

-

Reduction: Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP)[2].

-

Incubation: Incubate for 30 minutes at room temperature under an inert argon atmosphere.

-

Validation Check: TCEP is strictly preferred over Dithiothreitol (DTT). DTT contains two free thiols that will aggressively consume the maleimide reagent. By using TCEP—a phosphine-based reducing agent lacking thiols—you eliminate the need for an intermediate desalting step, preserving protein yield and preventing re-oxidation[2].

-

Protocol 2: Maleimide Conjugation and Quenching

-

Reagent Prep: Dissolve the maleimide-functionalized payload (e.g., drug-linker) in anhydrous DMSO or DMF to a 10 mM stock.

-

Causality: Maleimides hydrolyze rapidly in water. Using strictly anhydrous solvents preserves the reactive ring prior to use[1].

-

-

Conjugation: Add the maleimide stock dropwise to the reduced protein to achieve a 10-20 fold molar excess[2].

-

Incubation: Incubate for 20-30 minutes at room temperature.

-

Quenching: Quench the reaction by adding a 50-fold excess of a low-molecular-weight thiol (e.g., L-cysteine or β-mercaptoethanol).

-

Validation Check: Quenching is a critical self-validating step. It deliberately consumes all unreacted maleimide, preventing off-target cross-linking during subsequent concentration steps or downstream in vivo applications[2].

-

Protocol 3: RP-HPLC Characterization

To validate the success and homogeneity of the conjugation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required[1].

-

System Setup: Inject the quenched, desalted sample onto a C18 RP-HPLC column.

-

Elution: Elute using a gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) to 0.1% TFA in acetonitrile (Mobile Phase B) over 30 minutes[1].

-

Monitoring: Monitor dual wavelengths: 280 nm (to track the protein backbone) and the specific absorbance maximum of the conjugated payload.

-

Validation Check: Successful conjugation is confirmed by a distinct shift in retention time compared to the unconjugated protein control, coupled with the precise co-elution of the 280 nm and payload-specific signals[1].

-

References

1.5 (acs.org) 2.6 (acs.org) 3.4 (vectorlabs.com) 4.7 (kinampark.com) 5. 1 (benchchem.com) 6.3 (biosyn.com) 7.2 (benchchem.com)

Sources

The Pivotal Role of the PEG8 Linker in Modern Bioconjugation: A Senior Scientist's Technical Guide

In the intricate field of bioconjugation, the chemical linker connecting two or more biomolecules is a critical determinant of the final conjugate's efficacy, stability, and overall performance.[1] Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a foundational technology.[1][2] This in-depth technical guide focuses on the Polyethylene Glycol 8 (PEG8) spacer, a discrete and monodisperse linker that offers a unique balance of properties for advanced applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. This guide is structured to provide not only the "how" but the "why," ensuring that the methodologies described are understood as self-validating systems grounded in established chemical principles.

Core Physicochemical Properties of the PEG8 Linker

A PEG8 spacer consists of eight repeating ethylene oxide units, providing a defined length and molecular weight.[3] This uniformity is a crucial departure from traditional, polydisperse PEG polymers, which are mixtures of varying chain lengths.[1][4] This monodispersity is the cornerstone of reproducibility in developing modern therapeutics.[1][5]

The Defining Feature: Monodispersity

The use of a discrete PEG8 (dPEG®) linker means that every conjugate molecule is identical in terms of the spacer length.[1][5] This homogeneity is critical for several reasons:

-

Reproducible Pharmacokinetics: It eliminates the variability in biological performance that arises from heterogeneous mixtures, ensuring consistent batch-to-batch pharmacological profiles.[1][6]

-

Simplified Characterization: Analysis of the final bioconjugate is straightforward, as it corresponds to a single molecular weight entity rather than a complex mixture.[4][6]

-

Improved Safety Profile: Uniformity reduces the risk of adverse effects associated with the heterogeneity of polydisperse PEGs, which can sometimes lead to the generation of anti-PEG antibodies.[5]

The Functional Advantage: Hydrophilicity

The most significant attribute of the PEG8 linker is its inherent hydrophilicity, driven by the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules.[7][8] This property is leveraged to overcome a primary challenge in drug development: the poor aqueous solubility of many potent therapeutic payloads.[1][9] By incorporating a PEG8 spacer, a protective hydration shell is formed around the bioconjugate, which imparts several key advantages.[5][8]

Quantitative Impact of PEG8 Linkers on Bioconjugate Properties

The decision to incorporate a PEG8 linker is a strategic one, aimed at optimizing the therapeutic window of a bioconjugate. Its impact can be quantified across several key performance indicators.

| Property | Impact of PEG8 Linker | Rationale & Key Considerations |

| Solubility | Significant Increase | The hydrophilic PEG chain mitigates the hydrophobicity of many small molecule drugs, preventing aggregation and improving stability in aqueous buffers.[1][10] This allows for formulation at clinically relevant concentrations (e.g., >20 mg/mL).[10] |

| Pharmacokinetics (PK) | Extended Half-Life, Reduced Clearance | The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.[1][11][12] Studies show ADC exposure increases with PEG size up to PEG8, at which point the PK profile approaches that of the parent antibody.[13] |

| Immunogenicity | Reduction | The hydration shell can mask immunogenic epitopes on the drug or protein, creating a "stealth" effect that reduces the likelihood of an undesired immune response.[3][11][14] |

| Drug-to-Antibody Ratio (DAR) | Enables Higher DAR | By solubilizing hydrophobic payloads, PEG linkers permit the attachment of more drug molecules per antibody (e.g., DAR8) without causing aggregation, which can enhance potency.[5][9][15] |

| Spatial Separation | Optimal Distancing | The defined length of the PEG8 chain provides sufficient distance between the conjugated molecules (e.g., antibody and drug), minimizing steric hindrance and preserving the biological activity of each component.[3][14] |

Strategic Applications of PEG8 Linkers in Advanced Therapeutics

The unique properties of the PEG8 linker have made it an integral component in the design of next-generation therapeutics, most notably ADCs and PROTACs.

Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical design element.[1] The inclusion of a PEG8 spacer helps solve the paradoxical relationship between DAR and in vivo efficacy, where increasing the payload can lead to aggregation and rapid clearance.[2][15]

The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to help balance the hydrophobicity of its potent PBD dimer payload, contributing to the overall stability and favorable pharmacokinetic profile of the ADC.[1][16] The linker-payload was specifically designed with a PEG8 spacer to improve solubility, allowing the bioconjugation to occur in aqueous buffer with minimal organic co-solvent.[17]

Optimizing PROTACs for Targeted Protein Degradation

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its degradation by the proteasome.[18][19] The linker is not a passive spacer but an active component that dictates the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[18][20]

The PEG8 linker offers several advantages in PROTAC design:

-

Solubility and Permeability: It significantly improves the aqueous solubility of these often large and hydrophobic molecules, which is critical for cellular permeability and bioavailability.[18][19]

-

Ternary Complex Formation: The length and flexibility of the PEG8 chain are crucial for achieving an optimal conformation of the ternary complex, a prerequisite for efficient ubiquitin transfer.[18][] While shorter linkers like PEG4 may be too rigid and longer ones may have diminishing returns, PEG6 and PEG8 often provide a robust balance for productive complex formation.[]

Field-Proven Bioconjugation Protocols Involving PEG8 Linkers

The choice of conjugation chemistry is critical for creating a stable and homogeneous bioconjugate.[14] The following protocols describe common, self-validating methodologies for incorporating PEG8 linkers.

Protocol 1: Thiol-Maleimide Conjugation (Cysteine-Specific)

This is one of the most widely used methods for site-specific conjugation, targeting the sulfhydryl group of cysteine residues. The reaction involves a Michael addition where the nucleophilic thiol attacks the double bond of the maleimide ring, forming a stable thioether bond.[22]

Causality Behind Experimental Choices:

-

pH (6.5 - 7.5): This range is a critical compromise. Below pH 6.5, the thiol is protonated and the reaction rate is slow. Above pH 7.5, the maleimide group is susceptible to hydrolysis, and side reactions with amines (lysine) become more prevalent.[22]

-

Reagent Stoichiometry (10-20 fold molar excess of Maleimide-PEG): An excess of the maleimide-PEG reagent is used to drive the reaction to completion, ensuring that all available thiols are conjugated.[23][24]

-

Quenching: A quenching reagent like L-cysteine is added to react with any remaining maleimide groups, preventing unwanted secondary reactions.[22]

Step-by-Step Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Purify the protein from the reducing agent via a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.2).[22]

-

Maleimide-PEG8 Preparation: Immediately before use, dissolve the Maleimide-PEG8-Payload in a compatible organic solvent (e.g., DMSO) to create a fresh stock solution.[22]

-

Conjugation Reaction: Add the Maleimide-PEG8-Payload stock solution to the protein solution at a 10- to 20-fold molar excess.[24]

-

Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[22][23]

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) in excess of the unreacted Maleimide-PEG8. Incubate for 20-30 minutes.[22]

-

Purification: Purify the resulting bioconjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[22][23]

Protocol 2: Amine-Reactive Conjugation via NHS Ester

This method targets primary amines, such as the N-terminus of a protein or the side chains of lysine residues, using an N-hydroxysuccinimide (NHS) ester-functionalized PEG8 linker. The reaction forms a stable amide bond.[14]

Causality Behind Experimental Choices:

-

Amine-Free Buffer (pH 7.0-8.0): Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[25][26]

-

Fresh Reagent Preparation: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use and not stored.[25][26]

-

Molar Excess (20-fold): A significant molar excess of the PEG-NHS ester is typically required to achieve a desired level of labeling (e.g., 4-6 linkers per antibody) due to the competing hydrolysis reaction.[25][26]

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.

-

NHS-PEG8 Preparation: Equilibrate the vial of NHS-PEG8-Payload to room temperature before opening.[25] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[25][27]

-

Conjugation Reaction: Add the calculated volume of the NHS-PEG8 stock solution (typically a 20-fold molar excess) to the protein solution. The final concentration of organic solvent should not exceed 10%.[25][26]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[25][26]

-

Quenching: Add an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM to quench the reaction by hydrolyzing any unreacted NHS esters.[14]

-

Purification: Remove unreacted reagents by dialysis or gel filtration.[25][26]

Essential Characterization of PEG8-Containing Bioconjugates

Thorough characterization is essential to confirm the successful synthesis and purity of the bioconjugate.[14] Regulatory agencies require extensive characterization of PEGylated proteins, including the site and number of PEG residues attached.[28][29]

-

SDS-PAGE: A simple and effective method to get an initial assessment of conjugation. A successful conjugation will show a clear increase in the molecular weight of the protein band compared to the unconjugated starting material.[14]

-

UV-Vis Spectroscopy: If the conjugated payload has a distinct UV absorbance from the protein, this technique can be used to determine the drug-to-antibody ratio (DAR).[14]

-

High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) or ion-exchange (IEX) chromatography can be used to assess purity and separate unconjugated, partially conjugated, and fully conjugated species.[28][30]

-

Mass Spectrometry (MS): MS provides the most accurate characterization, confirming the precise molecular weight of the final conjugate and determining the degree of PEGylation.[28][31]

Conclusion

The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates.[3] By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs.[3][14] The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG8 spacer in their work.

References

-

Application Notes and Protocols for Thiol-Maleimide Reaction using PEG Linkers. Benchchem.

-

The PEG8 Spacer in Bioconjugation: A Core Technical Guide. Benchchem.

-

Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.

-

Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide. Benchchem.

-

The Pivotal Role of PEG8 Spacers in Modern Bioconjugation: A Technical Guide. Benchchem.

-

Applications of Propargyl-PEG8-Boc in PROTAC Synthesis: A Detailed Guide. Benchchem.

-

Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.

-

The impact of PEGylation on biological therapies. PubMed, National Center for Biotechnology Information.

-

Characterizing PEGylated Proteins by MALS-UV-RI Detection. LCGC International.

-

PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.

-

Creating Stable Bioconjugates with PEG8 Linkers: Application Notes and Protocols. Benchchem.

-

How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Benchchem.

-

Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud.

-

Advantages of dPEG® in ADC Linker Design. Vector Laboratories.

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC, National Center for Biotechnology Information.

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC, National Center for Biotechnology Information.

-

Protocol for PEG NHS Ester. BroadPharm.

-

The dPEG® Linker Platform for BioDesign™ of Bioconjugate Therapeutics. Vector Laboratories.

-

Protein PEGylation Services. BioPharmaSpec.

-

Protocol for PEG Maleimide. BroadPharm.

-

Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. Expert Opinion on Drug Metabolism & Toxicology.

-

Exploring the Versatility of Click Chemistry TCO Products: Applications and Innovations. PrecisePEG.

-

Thiol-Reactive PEG45: Maleimide Linkers for Conjugation. PurePEG.

-

Protocol for PEG NHS Reagents. AxisPharm.

-

An In-depth Technical Guide to PEG-Based Linkers in PROTACs: The Case of Amine-Reactive PEG8 Linkers. Benchchem.

-

What are PEG Linkers?. Labinsights.

-

An In-depth Technical Guide to PEGylation with Discrete PEG Linkers. Benchchem.

-

What are PEG Linkers?. ADC Review.

-

Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst (RSC Publishing).

-

Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. PMC, National Center for Biotechnology Information.

-

Pegylation : Clinical Pharmacokinetics. Ovid.

-

What is Click Chemistry?. ADC Review.

-

A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation. Benchchem.

-

PEG Maleimide Conjugation Instructions for PEG Maleimide Conjugation. BroadPharm.

-

The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. Creative PEGWorks.

-

ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker. Benchchem.

-

Click Chemistry in Antibody Drug Conjugates. BOC Sciences.

-

PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. BOC Sciences.

-

PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.

-

The Influence of PEG Linker Length on Bioconjugation: A Comparative Guide. Benchchem.

-

Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal.

-

Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology.

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.

-

Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Bio-IT World.

-

Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics - AACR Journals.

-

Mal-PEG8-NHS ester. MedchemExpress.com.

-

What are PEG Linkers?. BroadPharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. labinsights.nl [labinsights.nl]

- 10. purepeg.com [purepeg.com]

- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 17. books.rsc.org [books.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. broadpharm.com [broadpharm.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 27. confluore.com [confluore.com]

- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 29. biopharmaspec.com [biopharmaspec.com]

- 30. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 31. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

DBCO-PEG8-Mal molecular weight and formula

Engineering Advanced Bioconjugates: A Technical Whitepaper on DBCO-PEG8-Maleimide

As a Senior Application Scientist specializing in bioconjugation and Antibody-Drug Conjugate (ADC) development, I frequently encounter challenges related to crosslinker solubility, steric hindrance, and reaction efficiency. To overcome these hurdles, heterobifunctional linkers like DBCO-PEG8-Maleimide (DBCO-PEG8-Mal) have become foundational tools.

This whitepaper provides an in-depth technical breakdown of DBCO-PEG8-Maleimide, detailing its physicochemical properties, the mechanistic causality behind its dual-reactivity, and field-validated protocols for generating highly specific bioconjugates.

Physicochemical Profiling

Understanding the exact molecular specifications of your crosslinker is the first step in designing a stoichiometric and reproducible reaction. DBCO-PEG8-Maleimide is engineered with three distinct functional domains: a sulfhydryl-reactive maleimide, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and an azide-reactive dibenzocyclooctyne (DBCO) moiety[1],[2].

Table 1: Physicochemical Properties of DBCO-PEG8-Maleimide

| Parameter | Specification |

| Chemical Name | Dibenzocyclooctyne-PEG8-Maleimide |

| Molecular Formula | C₄₄H₅₈N₄O₁₃[1] |

| Molecular Weight | 850.95 g/mol [1] |

| Spacer Arm Length | 8-unit Polyethylene Glycol (PEG8) |

| Target Reactivity | Sulfhydryls (-SH) and Azides (-N₃)[2] |

| Solubility | DMSO, DMF, DCM, Water (Enhanced by PEG8)[3] |

| Storage Conditions | -20°C, desiccated, under inert atmosphere[4] |

Mechanistic Causality in Bioconjugation

A successful conjugation strategy relies on exploiting the specific chemical logic of the crosslinker. DBCO-PEG8-Mal operates via two orthogonal pathways that can be executed sequentially without cross-interference.

-

The Maleimide-Thiol Axis (Michael Addition): The maleimide group acts as a potent electrophile. At a strictly controlled pH of 6.5–7.5, it undergoes a rapid Michael addition with nucleophilic free sulfhydryls (-SH) to form an irreversible thioether bond[5]. Causality: Maintaining the pH below 7.5 is critical; at higher pH levels, the maleimide ring becomes susceptible to hydrolysis and loses its specificity, beginning to cross-react with primary amines (lysines)[5]. At pH 7.0, maleimide is approximately 1,000 times more reactive toward sulfhydryls than amines[5].

-

The PEG8 Spacer: The 8-unit PEG chain is not merely a structural bridge; it dictates the hydrodynamic radius of the linker. Causality: The highly hydrophobic nature of the DBCO group often causes protein precipitation. The PEG8 chain provides essential aqueous solubility while acting as a flexible spacer to prevent steric hindrance between the bulky DBCO moiety and the protein surface[3].

-

The DBCO-Azide Axis (SPAAC): DBCO drives Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Causality: The massive ring strain of the dibenzocyclooctyne forces the alkyne to react rapidly with 1,3-dipolar azides to form a stable triazole linkage[2]. This completely eliminates the need for cytotoxic copper(I) catalysts traditionally required in click chemistry, thereby preserving the tertiary structure of sensitive biologics[].

Dual mechanistic pathways: Michael addition and SPAAC click chemistry.

Self-Validating Experimental Protocols

The following step-by-step methodology outlines the site-specific labeling of an antibody using DBCO-PEG8-Mal. This protocol is designed as a self-validating system: each phase includes necessary purification steps to prevent downstream reagent interference.

Step-by-step workflow for site-specific bioconjugation using DBCO-PEG8-Mal.

Phase I: Controlled Disulfide Reduction

To achieve site-specific conjugation, native disulfide bonds must be reduced to liberate free thiols[].

-

Buffer Preparation: Prepare the antibody (1–2 mg/mL) in Phosphate-Buffered Saline (PBS) containing 5–10 mM EDTA at pH 7.2. Causality: EDTA chelates trace divalent metals that would otherwise catalyze the reoxidation of your newly formed sulfhydryls[5].

-

Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) at a 1:10 molar ratio (TCEP:antibody)[]. Incubate for 30 minutes at room temperature.

-

Purification (Critical): Purify the reduced antibody using a desalting column to remove excess TCEP[],[5]. Causality: Although TCEP is a phosphine and lacks a thiol group, it can still react with maleimides under certain conditions, which would prematurely quench the DBCO-PEG8-Mal reagent.

Phase II: Maleimide-Thiol Conjugation

-

Reagent Preparation: Immediately before use, dissolve DBCO-PEG8-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM[5]. Causality: Maleimides hydrolyze in water; stock solutions must be made fresh in dry organic solvents.

-

Conjugation: Add the DBCO-PEG8-Mal to the reduced antibody at a 1:5 to 1:10 molar excess[]. Ensure the final concentration of DMSO does not exceed 10–15% of the reaction volume to prevent protein denaturation[5].

-

Incubation: Incubate the mixture for 1 hour at room temperature or 2 hours at 4°C with gentle agitation[],[5].

-

Quenching: Terminate the reaction by adding 10 mM free cysteine for 15 minutes to cap any unreacted maleimide groups[].

-

Purification: Remove excess quenched linker via Size Exclusion Chromatography (SEC) or dialysis.

Phase III: Copper-Free Click Chemistry (SPAAC)

-

Payload Addition: Introduce the azide-modified payload (e.g., fluorophore, drug, or oligonucleotide) to the DBCO-activated antibody. A standard ratio is 1.5 to 2 molar equivalents of azide per DBCO group.

-

Incubation: Incubate the catalyst-free reaction at room temperature for 2–12 hours[5].

-

Final Polish: Purify the final conjugate via SEC to remove unreacted azide-payload.

Critical Optimization Parameters (Troubleshooting)

-

Azide Contamination: Strictly avoid using buffers preserved with sodium azide (NaN₃) during any step of this protocol. Free azide ions will rapidly react with the DBCO group, destroying the linker's capacity for downstream SPAAC conjugation[5].

-

Protein Precipitation: If the reaction solution turns cloudy upon the addition of DBCO-PEG8-Mal, the aqueous solubility limit has been exceeded[5]. Solution: Decrease the molar excess of the linker, slightly increase the DMSO co-solvent ratio (up to 15%), or ensure you are using a linker with a sufficiently long PEG chain (PEG8 or PEG12) to offset DBCO's hydrophobicity.

-

Thiol Reoxidation: If conjugation efficiency drops unexpectedly, suspect thiol reoxidation. Always degas buffers and ensure 5-10 mM EDTA is present immediately prior to the maleimide addition[5].

References

-

Xinyanbio. "二苯并环辛炔PEG8马来酰亚胺 - 陕西新研博美生物科技有限公司". Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-PEG8-Maleimide | BroadPharm [broadpharm.com]

- 3. DBCO点击化学:DBCO PEG8 Maleimide,DBCO-PEG8-Mal,二苯并环辛炔PEG8马来酰亚胺-陕西新研博美生物科技有限公司 [xinyanbio.com]

- 4. 1395786-30-7|Dbco-maleimide|BLD Pharm [bldpharm.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Technical Guide: Stability, Storage, and Handling of DBCO-PEG8-Mal

Topic: DBCO-PEG8-Mal Stability and Storage Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

DBCO-PEG8-Maleimide is a high-value heterobifunctional crosslinker critical for Antibody-Drug Conjugates (ADCs) and strain-promoted alkyne-azide cycloaddition (SPAAC). Its utility relies on the dual reactivity of the Dibenzocyclooctyne (DBCO) moiety (click chemistry) and the Maleimide group (thiol conjugation).[1]

However, this reagent presents a "stability paradox": the very features that make it reactive—ring strain and electrophilicity—render it susceptible to environmental degradation. This guide provides a scientifically grounded protocol for maintaining reagent integrity, moving beyond generic "store at -20°C" advice to explain the physicochemical causality of degradation.

Chemical Anatomy & Vulnerability Profile

To preserve DBCO-PEG8-Mal, one must understand the distinct failure modes of its three structural domains.

| Component | Function | Primary Vulnerability | Critical Failure Mode |

| DBCO | Copper-free Click (SPAAC) | Oxidation & Acid Sensitivity | Ring rearrangement or oxidation of the alkyne, leading to loss of "click" reactivity. |

| PEG8 | Solubility & Spacer | Hygroscopicity | Absorbs atmospheric moisture, accelerating hydrolysis of the maleimide. |

| Maleimide | Cysteine (Thiol) Bioconjugation | Hydrolysis (pH/Temp) | Irreversible ring-opening to non-reactive Maleamic Acid. |

The "Ticking Clock": Maleimide Hydrolysis

The maleimide group is the most unstable component. In aqueous solution, water acts as a nucleophile, attacking the carbonyl carbon of the maleimide ring.

-

Mechanism: Ring-opening hydrolysis yields maleamic acid, which is dead to thiol conjugation.[2]

-

Kinetics: This reaction is pseudo-first-order and pH-dependent. At pH 7.5, the half-life of a maleimide group can be as short as 2–4 hours depending on temperature and adjacent chemical structure [1].

DBCO Sensitivity

While generally more robust than maleimides, the DBCO moiety relies on high ring strain (~18 kcal/mol).

-

Light: Prolonged exposure to UV/ambient light can induce radical formation or photo-oxidation.

-

Acid: Exposure to strong acids (e.g., high % TFA) can catalyze ring rearrangement, neutralizing the strain energy required for the click reaction [2].[3]

Degradation Pathways Visualization

The following diagram maps the chemical fate of DBCO-PEG8-Mal under suboptimal conditions.

Figure 1: Primary degradation pathways. Maleimide hydrolysis is the dominant failure mode in aqueous, neutral-to-basic conditions.

Storage Protocols: The "Golden Rules"

Solid State Storage (Long-Term)

-

Temperature: Store at -20°C .

-

Atmosphere: The vial must be desiccated .[4][5] The PEG8 spacer attracts moisture even at low temperatures.

-

Container: Amber glass or foil-wrapped vials to prevent photo-degradation.

-

Inert Gas: Ideally, overlay with Argon or Nitrogen before sealing.[3]

The "Equilibration" Rule (Crucial)

Never open a cold vial immediately. When a -20°C vial is exposed to room temperature air, condensation forms instantly on the hygroscopic powder. This water initiates maleimide hydrolysis inside the solid stock.

-

Protocol: Remove vial from freezer and let it sit at room temperature for 30–60 minutes before opening.

Solution Storage (Stock Solutions)

DBCO-PEG8-Mal is not stable in aqueous solution for storage.

-

Solvent: Use high-grade anhydrous DMSO or DMF . Avoid protic solvents (Methanol, Ethanol) as they can undergo nucleophilic addition to the maleimide over time.

-

Duration:

Operational Stability & Handling

Reconstitution Workflow

-

Equilibrate vial to room temperature.

-

Dissolve in anhydrous DMSO/DMF to 10–50 mM concentration.

-

Dilute into the reaction buffer immediately prior to conjugation.

Reaction Buffer Conditions

-

pH Control: The "Sweet Spot" for maleimide conjugation is pH 6.5 – 7.2 .

-

Buffer Composition:

-

Recommended: PBS, HEPES, MOPS.

-

Avoid: Buffers containing Thiols (DTT, Mercaptoethanol) or Azides (Sodium Azide).

-

Why? Thiols will quench the maleimide; Azides will react with the DBCO.

-

-

Troubleshooting Decision Tree

Figure 2: Decision logic for solvent selection and storage of solubilized reagent.

Quality Control (QC)

If reagent integrity is suspect (e.g., accidental thaw), verify via LC-MS.

-

Method: Reverse Phase HPLC (C18 column).[3]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA if possible to spare DBCO, or use low concentration).

-

Detection:

-

Maleimide: Monitor at 302 nm (weak).

-

DBCO: Monitor at 309 nm (characteristic absorbance).[3]

-

-

Pass Criteria: Single peak. The appearance of a slightly earlier eluting peak (+18 Da mass shift) indicates hydrolyzed maleimide (Maleamic acid).

References

-

Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, 26(1), 145–152. Link

-

BenchChem. (2025).[3][4] "Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide." Link

-

Nanocs Inc. (2026).[7] "DBCO PEG Maleimide Technical Data Sheet." Link

-

Vector Laboratories. (2024). "Sulfo DBCO-Maleimide User Guide." Link

-

MedChemExpress. (2024). "DBCO-PEG8-Maleimide Product Information." Link

Sources

Technical Master Guide: Site-Specific Cysteine Labeling with DBCO-PEG8-Maleimide

Executive Summary

This technical guide details the strategic application of DBCO-PEG8-Maleimide , a heterobifunctional crosslinker designed for the chemoselective labeling of cysteine-containing peptides. This reagent bridges two powerful chemical modalities: Michael addition (for thiol specificity) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (for bioorthogonal "click" chemistry).

The inclusion of a polyethylene glycol (PEG) spacer with exactly 8 units (PEG8) is a calculated structural choice, optimizing aqueous solubility and hydrodynamic volume while minimizing steric hindrance during the secondary click reaction. This guide is engineered for researchers requiring high-fidelity bioconjugation protocols with minimal side reactions.

Part 1: The Chemical Anatomy & Mechanism

Understanding the causality behind the reagent's design is prerequisite to successful application.

Structural Components

| Component | Functionality | Chemical Logic |

| Maleimide | Thiol-Specific Electrophile | Reacts with free sulfhydryl groups (-SH) on Cysteine via Michael addition. Forms a stable thioether bond.[1][2] Critical constraint: pH sensitive. |

| PEG8 Spacer | Solubility & Sterics | A ~35 Å hydrophilic arm. It prevents the hydrophobic DBCO moiety from precipitating the peptide and provides flexibility for the secondary reaction. |

| DBCO | Click Chemistry Handle | Dibenzocyclooctyne.[2][3][4][5] Contains high ring strain (~18 kcal/mol). Reacts spontaneously with azides without copper catalysts (Cu-free), preventing metal-induced protein denaturation. |

The Mechanistic Flow

The workflow relies on a sequential "Label-then-Click" strategy. The maleimide targets the peptide first (due to potential hydrolysis issues), followed by the robust click reaction.

Figure 1: The sequential conjugation pathway. Note that the Michael addition is pH-dependent, while the SPAAC reaction is bioorthogonal and pH-insensitive.

Part 2: Pre-Conjugation Strategy (The Reduction Step)

Most cysteine-containing peptides spontaneously form disulfide bonds (dimers) in solution. To label them, you must generate free thiols (-SH).

Reductant Selection: TCEP vs. DTT

For this specific workflow, TCEP (Tris(2-carboxyethyl)phosphine) is superior to DTT.[6]

-

Why: TCEP does not contain thiols. Therefore, it does not compete with the peptide for the maleimide group. You do not need to remove TCEP before adding the DBCO-PEG8-Mal linker, provided the TCEP concentration is not excessive (>10 mM).

-

DTT Risk: DTT contains two thiol groups. If not rigorously removed (via dialysis/desalting), DTT will consume your expensive DBCO-PEG8-Mal reagent.

Part 3: The Master Protocol

Standard Operating Procedure for labeling 1–5 mg of Peptide.

Reagents & Buffer Preparation

-

Reaction Buffer: PBS (Phosphate Buffered Saline), pH 7.2.

-

Critical: Degas the buffer (bubble with N2 or Ar for 10 mins) to prevent oxidation of thiols.

-

Avoid: Primary amines (Tris) at pH > 7.5, as they can compete with maleimides.

-

-

Linker Stock: Dissolve DBCO-PEG8-Maleimide in anhydrous DMSO or DMF to 10 mM.

-

Storage: Use immediately or store at -20°C under desiccant.[3] Maleimides hydrolyze in moisture.

-

Step-by-Step Methodology

Step 1: Peptide Reduction (Activation)

-

Dissolve peptide in Reaction Buffer to a concentration of 1–10 mg/mL.

-

Add TCEP (from a 100 mM aqueous stock) to a final concentration of 2–5 mM (approx. 10-fold molar excess over peptide dimers).

-

Incubate for 30 minutes at room temperature.

-

Checkpoint: Verify free thiols using Ellman’s Reagent if this is a new peptide sequence.

-

Step 2: Conjugation (Michael Addition)

-

Calculate the volume of DBCO-PEG8-Maleimide (10 mM) needed for a 3 to 5-fold molar excess over the peptide.

-

Note: A slight excess ensures rapid kinetics before maleimide hydrolysis occurs.

-

-

Add the linker dropwise to the reduced peptide solution while vortexing gently.

-

Solubility Check: If the solution turns cloudy, add dry DMSO/DMF up to 20% (v/v) to solubilize the linker.

-

Incubate for 2 hours at Room Temperature or Overnight at 4°C .

Step 3: Quenching & Purification[2]

-

Quench: Add 2-Mercaptoethanol or excess Cysteine to a final concentration of 10 mM. Incubate for 15 mins.

-

Purpose: This neutralizes any unreacted maleimide, preventing it from cross-linking to other proteins later.

-

-

Purification: Remove excess linker and TCEP.

-

Method: RP-HPLC (C18 column) is preferred for peptides.

-

Alternative: Size Exclusion Chromatography (e.g., PD-10 columns) if the molecular weight difference is sufficient.

-

Part 4: The Click Reaction (SPAAC)

Once the peptide is labeled with DBCO, it serves as a "landing pad" for any azide-functionalized molecule (fluorophore, drug, PEG, etc.).

Protocol

-

Mix the Peptide-DBCO conjugate with the Azide-Payload .

-

Stoichiometry: Use 1.1 – 1.5 equivalents of Azide per DBCO group.

-

Incubation: 4–12 hours at room temperature (or 4°C overnight).

-

Monitoring: DBCO has a specific absorbance at 309 nm . As the click reaction proceeds and the triazole forms, this absorbance peak decreases/disappears, allowing for real-time monitoring [2].

Part 5: Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conjugation Yield | Maleimide Hydrolysis | Ensure Linker stock is fresh/anhydrous. Check buffer pH is not > 7.[9]5. |

| Precipitation | Hydrophobic Linker | Increase DMSO concentration (up to 20%) or switch to a longer PEG spacer (PEG12/24). |

| Non-Specific Labeling | High pH | If pH > 8.0, maleimides react with Lysines. Adjust buffer to pH 7.0 exactly. |

| Re-Dimerization | Insufficient TCEP | Increase TCEP to 5-10 mM. Ensure buffer is degassed to prevent air oxidation. |

Workflow Visualization

Figure 2: Operational workflow for peptide labeling. Note the streamlined transition from reduction to labeling enabled by TCEP.

References

-

American Chemical Society (ACS). Strain-Promoted Azide–Alkyne Cycloaddition-Based Ligands. Bioconjugate Chemistry.[2][4] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Methodological & Application

Application Note: Site-Specific Antibody Labeling via DBCO-PEG8-Maleimide Conjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Antibody-Drug Conjugates (ADCs), Fluorescent Labeling, and Bioorthogonal Click Chemistry

Introduction & Mechanistic Grounding

The integration of bioorthogonal click chemistry into antibody functionalization requires highly specific, stable, and scalable conjugation strategies. DBCO-PEG8-Maleimide acts as a heterobifunctional crosslinker that bridges thiol-reactive maleimide chemistry with strain-promoted alkyne-azide cycloaddition (SPAAC).

As a Senior Application Scientist, it is critical to understand the causality behind this workflow rather than just executing steps:

-

Thiol-Maleimide Specificity: At a physiological pH of 6.5–7.5, the maleimide group reacts via a Michael addition with free sulfhydryls to form a stable thioether bond. In this narrow pH window, the reaction is approximately 1,000 times faster than its reaction with primary amines, ensuring absolute site-specificity[1]. Exceeding pH 7.5 accelerates unwanted amine cross-reactivity and irreversible maleimide ring hydrolysis[2].

-

Controlled Disulfide Reduction: Native IgGs lack free thiols. To enable conjugation, interchain disulfide bonds (typically in the hinge region) must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent because it effectively cleaves disulfides without containing thiols itself, eliminating competition with the maleimide reagent[3].

-

SPAAC (Copper-Free Click): The dibenzocyclooctyne (DBCO) moiety provides a bioorthogonal handle that reacts spontaneously with azides. Copper catalysts are notoriously cytotoxic and can degrade sensitive biomolecules; SPAAC circumvents this, enabling highly efficient downstream conjugation[1][4]. The extended PEG8 spacer imparts critical aqueous solubility and minimizes steric hindrance, preserving the antibody's antigen-binding affinity.

Experimental Workflow Visualization

Figure 1: Workflow for site-specific antibody labeling via TCEP reduction and SPAAC click chemistry.

Quantitative Parameters for Conjugation

The efficiency of the maleimide-thiol conjugation depends on strict adherence to biophysical parameters. The following table summarizes key quantitative data to guide experimental design:

| Parameter | Optimal Range | Mechanistic Rationale |

| Buffer pH | 6.5 – 7.5 | Maximizes thiol reactivity; prevents maleimide hydrolysis and amine cross-reactivity[2]. |

| TCEP : Antibody Ratio | 2:1 to 10:1 | Controls the Degree of Labeling (DOL). Lower ratios target hinge disulfides; higher ratios yield complete reduction[3][]. |

| Maleimide : Thiol Ratio | 2:1 to 10:1 | A molar excess drives the Michael addition to completion. High excess requires stringent downstream purification[1][6]. |

| Co-solvent (DMSO/DMF) | ≤ 10% (v/v) | Maintains solubility of the hydrophobic DBCO-PEG8-Mal linker without denaturing the antibody[3]. |

| Temperature & Time | RT for 1–2 h, or 4°C overnight | Balances reaction kinetics with protein stability. Lower temperatures minimize degradation of sensitive IgGs[1][4]. |

Step-by-Step Methodology

Phase 1: Antibody Preparation and Reduction

-

Buffer Exchange & Degassing: Dissolve or buffer-exchange the antibody (1–10 mg/mL) into a degassed, sulfhydryl-free Conjugation Buffer (e.g., 1X PBS or 50 mM sodium phosphate, pH 7.0–7.4) containing 2–5 mM EDTA[2][6].

-

Reduction: Add TCEP (10 mM stock in water) to the antibody solution at a 2:1 to 10:1 molar ratio, depending on the desired Drug-to-Antibody Ratio (DAR). Incubate for 30–120 minutes at 37°C or room temperature[3][].

-

Desalting (Recommended): Remove excess TCEP using a centrifugal desalting column (e.g., 30 kDa MWCO) pre-equilibrated with Conjugation Buffer.

-

Causality: While TCEP does not directly react with maleimides, massive excesses can interfere with downstream analytics or cause localized pH shifts. Removal ensures precise stoichiometric control[3][].

-

Phase 2: DBCO-PEG8-Maleimide Conjugation

-

Linker Preparation: Immediately before use, dissolve DBCO-PEG8-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock[4][6].

-

Conjugation Reaction: Add the DBCO-PEG8-Mal stock to the reduced antibody at a 5- to 10-fold molar excess over the available thiols. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent antibody precipitation[3].

-

Incubation: Incubate the mixture for 1–2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing[1][2].

Phase 3: Quenching and Purification

-

Quenching: Add a 10-fold molar excess of free L-Cysteine (relative to the maleimide) and incubate for 15 minutes[].

-

Causality: Cysteine caps unreacted maleimide groups, terminating the reaction cleanly and preventing off-target cross-linking during long-term storage[].

-

-

Purification: Purify the DBCO-functionalized antibody using Size Exclusion Chromatography (SEC) or a 30 kDa MWCO centrifugal filter to remove excess quenched linker and organic solvent[][7].

Phase 4: SPAAC Reaction (Downstream Application)

-

Click Chemistry: Introduce the azide-modified payload (e.g., Azide-Fluorophore or Azide-Drug) to the DBCO-antibody at a 1.5- to 5-fold molar excess. Incubate for 4–12 hours at room temperature. No copper catalyst or reducing agents are required[4].

Self-Validating Quality Control System

A robust protocol must be self-validating. To ensure the integrity of the conjugation, perform the following analytical checks:

-

Ellman's Assay (DTNB): Quantify free thiols before and after maleimide conjugation. A successful reaction will show a near-complete depletion of free thiols in the post-conjugation sample.

-

Spectrophotometry (Degree of Labeling): Measure the absorbance at 280 nm (antibody concentration) and 309 nm (DBCO maximum absorbance). Use the respective extinction coefficients to calculate the DBCO-to-Antibody ratio prior to the SPAAC reaction.

-

SDS-PAGE / LC-MS: Run the final conjugate under non-reducing conditions. Successful conjugation will present as a distinct mass shift on LC-MS, allowing for the precise calculation of the final DAR[][8].

References

1.1 2. 3.3 4.8 5.4 6.2 7.9 8. 6 9.7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. broadpharm.com [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. broadpharm.com [broadpharm.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. biotium.com [biotium.com]

Advanced Bioconjugation: Site-Specific Protein Labeling via DBCO-PEG8-Mal

Introduction & Mechanistic Rationale

For researchers and drug development professionals designing Antibody-Drug Conjugates (ADCs) or fluorescent probes, achieving site-specific conjugation without compromising protein stability is paramount. The heterobifunctional linker DBCO-PEG8-Maleimide bridges two of the most robust bioconjugation chemistries available: Maleimide-Thiol Michael addition and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This application note outlines a dual-stage, self-validating protocol. By leveraging this specific linker, scientists can achieve precise stoichiometric control.

-

The Maleimide Moiety: Reacts selectively with reduced sulfhydryl groups (-SH) on cysteine residues at a neutral pH to form a stable, irreversible thioether bond .

-

The PEG8 Spacer: A ~3.4 nm hydrophilic polyethylene glycol chain that prevents the hydrophobic DBCO group from inducing protein aggregation. Crucially, it extends the click-reactive site away from the protein surface, eliminating steric hindrance .

-

The DBCO Moiety: Enables bioorthogonal, catalyst-free SPAAC click chemistry with azide-functionalized payloads, protecting sensitive proteins from the oxidative damage typically caused by copper catalysts .

Experimental Workflow & Causality

Workflow of dual-stage protein bioconjugation using DBCO-PEG8-Mal linker.

Critical Parameters & Quantitative Data

To ensure reproducibility, the thermodynamics and kinetics of both reaction stages must be tightly controlled. The table below summarizes the critical physicochemical parameters required for optimal yield.